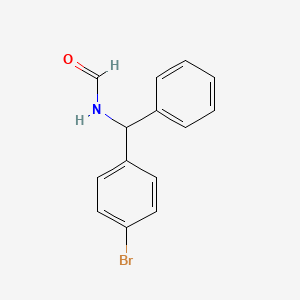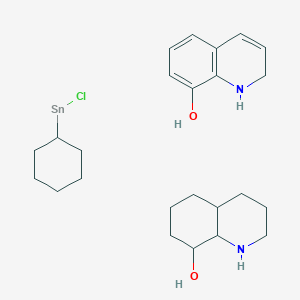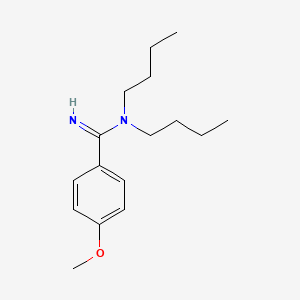
Ethyl 2-(5-methylpyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-methylpyridin-3-yl)acetate is an organic compound belonging to the family of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C10H13NO2. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methylpyridin-3-yl)acetate typically involves the esterification of 5-methylpyridine-3-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction can be represented as follows:
[ \text{5-methylpyridine-3-acetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time . The process parameters, such as microwave power, catalyst concentration, and reaction time, are carefully controlled to achieve high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 5-methylpyridine-3-acetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-methylpyridine-3-acetic acid and ethanol.
Reduction: 5-methylpyridine-3-ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(5-methylpyridin-3-yl)acetate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-methylpyridine-3-acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-methylpyridin-3-yl)acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a similar structure but lacks the pyridine ring, making it less versatile in biological applications.
Methyl butyrate: Another ester with a fruity odor but different chemical properties due to the absence of the pyridine ring.
5-methylpyridine-3-acetic acid: The parent acid of the ester, which has different reactivity and applications.
These comparisons highlight the unique combination of the ester and pyridine functionalities in this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
ethyl 2-(5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)5-9-4-8(2)6-11-7-9/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
OESQYRFEBGGWSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)





![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)



![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
